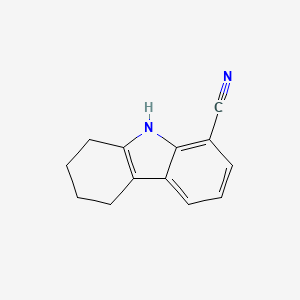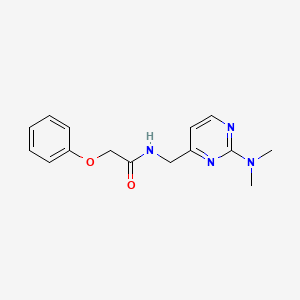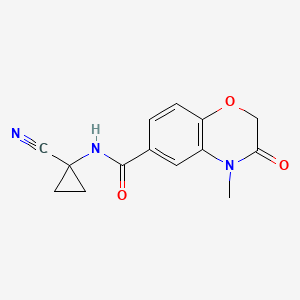![molecular formula C10H10ClN3O2 B2411829 Ethyl 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 58347-48-1](/img/structure/B2411829.png)
Ethyl 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a chemical compound with the molecular formula C10H10O2N3Cl1 . It is a powder in physical form .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines, which includes Ethyl 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate, has been achieved using 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile as precursors . The synthesis process involves a three-step reaction .Molecular Structure Analysis
The InChI code for Ethyl 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is 1S/C10H10ClN3O2/c1-3-16-10(15)7-5-12-14-8(11)4-6(2)13-9(7)14/h4-5,13H,2-3H2,1H3 .Physical And Chemical Properties Analysis
Ethyl 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate has a molecular weight of 239.66 . It is a powder in physical form . The melting point is 120-121 degrees Celsius .Applications De Recherche Scientifique
Regio-Orientation in Pyrazolo[1,5-a]pyrimidines Synthesis
Overview : The reactions of 3(5)-aminopyrazoles with 1,3-bielectrophilic reagents leading to the formation of pyrazolo[1,5-a]pyrimidines are highlighted. The review focuses on regio-orientation and regioselectivity, addressing literature controversies related to the substituent orientation on the pyrimidine ring, particularly when unsymmetrical 1,3-bielectrophilic reagents react with 3(5)-aminopyrazole. This work contributes to clarifying the significance of regio-orientation in synthesizing pyrazolo[1,5-a]pyrimidines (Mohamed & Mahmoud, 2019).
Hybrid Catalysts in Synthesis of Pyrano[2,3-d]pyrimidine Scaffolds
Overview : The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, crucial for medicinal and pharmaceutical industries, is examined. The review covers synthetic pathways using diverse hybrid catalysts like organocatalysts, metal catalysts, and nanocatalysts. It emphasizes the application of these catalysts in developing lead molecules through pyrano[2,3-d]pyrimidine scaffolds, showcasing the broad applicability and catalytic versatility in medicinal chemistry (Parmar, Vala, & Patel, 2023).
Medicinal Aspects of Pyrazolo[1,5-a]pyrimidine
Overview : Pyrazolo[1,5-a]pyrimidine is considered a privileged scaffold in drug discovery due to its broad medicinal properties, including anticancer, CNS agents, and anti-inflammatory effects. The review provides insights into synthetic strategies and significant biological properties of pyrazolo[1,5-a]pyrimidine derivatives, emphasizing the scope for medicinal chemists to exploit this scaffold further in drug development (Cherukupalli et al., 2017).
Pyrimidine Derivatives in Medicinal Chemistry
Overview : This review delves into pyrimidine-based chemical architectures, focusing on their anticancer potential. It discusses various mechanisms through which pyrimidine scaffolds exert cell-killing effects and highlights the significant number of patents published on pyrimidine-based anticancer agents, indicating the heterocycle's prominence in current research. The review serves as a comprehensive resource for medicinal chemists working on the design and synthesis of anticancer drugs (Kaur et al., 2014).
Pyrimidine Appended Optical Sensors
Overview : The review encompasses the use of pyrimidine derivatives as optical sensors and their biological and medicinal applications. It highlights the versatility of pyrimidine derivatives in forming coordination and hydrogen bonds, making them suitable for sensing applications. The article covers recent literature, showcasing the broad applicability of pyrimidine derivatives in both sensing and medicinal domains (Jindal & Kaur, 2021).
Pyrimidine Derivatives in Anti-Inflammatory Research
Overview : The review discusses the synthesis, anti-inflammatory effects, and structure-activity relationships (SARs) of pyrimidine derivatives. It highlights the wide range of anti-inflammatory effects attributed to pyrimidine compounds and suggests possible future research guidelines for developing new pyrimidine-based anti-inflammatory agents with minimal toxicity (Rashid et al., 2021).
Safety and Hazards
The safety information for Ethyl 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
ethyl 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O2/c1-3-16-10(15)7-5-12-14-8(11)4-6(2)13-9(7)14/h4-5H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFMULHSDYYZIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=C(C=C(N2N=C1)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,7-dimethyl-3-(3-methylbenzyl)-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2411746.png)
![Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-({[(2-fluoroanilino)carbonyl]oxy}imino)acetate](/img/structure/B2411747.png)
![3-(2-(3-((benzyloxy)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2411749.png)


![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2411755.png)

![N-([2,3'-bifuran]-5-ylmethyl)-2-phenylethanesulfonamide](/img/structure/B2411758.png)
![6-(Bromomethyl)tricyclo[3.2.1.02,4]octane](/img/structure/B2411759.png)




